molecular formula C13H18 B3315119 4-(2,4-Dimethylphenyl)-2-methyl-1-butene CAS No. 951891-75-1

4-(2,4-Dimethylphenyl)-2-methyl-1-butene

Cat. No. B3315119
CAS RN: 951891-75-1
M. Wt: 174.28 g/mol
InChI Key: LEQPEGJZBCUOSV-UHFFFAOYSA-N
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Description

The compound “2,4-Dimethylphenethyl alcohol” is a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

A complex of iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-ethylpyridine is synthesized and characterized by elemental analysis, magnetic moment, IR spectroscopy, and single crystal X-ray analysis .


Molecular Structure Analysis

The molecular structure of “2,4-Dimethylphenethyl alcohol” can be viewed in both 2-dimensional (2D) and 3-dimensional (3D) chemical structure images . The 2D chemical structure image is also called the skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2,4-Dimethylphenethyl alcohol”, have been studied extensively .

Scientific Research Applications

Ethylene Dimerization and Alphabutol Technology

Research on the production of Butene-1, a crucial compound used to control the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), involves ethylene dimerization techniques. Alphabutol technology, focusing on optimizing selectivity and reducing fouling in the ethylene dimerization process, is significant for industrial applications. This area of study highlights the importance of catalyst development and operational process optimization in chemical manufacturing (Alenezi, Manan, & Zaidel, 2019).

Amyloid Imaging in Alzheimer's Disease

Research on amyloid imaging ligands for Alzheimer's disease, involving compounds with specific chemical functionalities, underscores the relevance of chemical synthesis and molecular design in developing diagnostic tools. This research domain demonstrates the potential medical applications of compounds with particular structural features, similar to "4-(2,4-Dimethylphenyl)-2-methyl-1-butene" in developing therapeutic and diagnostic agents (Nordberg, 2007).

Gas Separation Using Ionic Liquid Membranes

The study of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, illustrates the application of chemical compounds in environmental technology. Research in this field aims to enhance the efficiency of gas separation processes, which could be relevant to the application of "this compound" in materials science and environmental engineering (Scovazzo, 2009).

Safety and Hazards

The safety data sheet for a related compound, “Phenyl isocyanate”, provides information on its hazards, including its classification as a flammable liquid, acute toxicity, skin corrosion, and serious eye damage .

properties

IUPAC Name

2,4-dimethyl-1-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)5-7-13-8-6-11(3)9-12(13)4/h6,8-9H,1,5,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQPEGJZBCUOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252065
Record name 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951891-75-1
Record name 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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